Castalagin - 24312-00-3

Castalagin

Catalog Number: EVT-305157
CAS Number: 24312-00-3
Molecular Formula: C41H26O26
Molecular Weight: 934.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Castalagin is a naturally occurring hydrolyzable tannin, specifically classified as an ellagitannin. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily found in the wood of oak trees (Quercus spp.) and chestnut trees (Castanea spp.), but it has also been identified in other plant sources like Terminalia ferdinandiana (Kakadu plum) and Lythrum salicaria (purple loosestrife). [, , , , , , , , , , , , , , , , , , , , ] Castalagin is known for its astringent properties and plays a significant role in the organoleptic qualities of oak-matured beverages like wine and whiskey. [, , , ] Additionally, Castalagin has garnered considerable interest in scientific research for its diverse biological activities, including antioxidant, antimicrobial, antiviral, and anticancer properties. [, , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of Castalagin is primarily achieved through extraction from natural sources rather than artificial synthesis. [, , , , , , , , , , , , , , , , ] Various extraction methods have been employed, including solid-liquid extraction using solvents like acetone, methanol, and ethanol, as well as advanced techniques such as subcritical water extraction. [, , , , , , , , , , , , , , , , ] The specific extraction conditions, such as solvent type, temperature, and time, significantly impact the yield and purity of Castalagin obtained. [, , , , , , , , , , , , , , , , ] Purification techniques like column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly used to isolate Castalagin from the crude extracts. [, , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Castalagin possesses a complex molecular structure characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) moieties. [, , , , , , , ] The stereochemistry at the C1 carbon atom of the glucose core distinguishes Castalagin from its diastereoisomer, Vescalagin. [, , , ] Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating the intricate structural details of Castalagin. [, , , , , , , ] Two-dimensional NMR techniques, like NOE spectroscopy (Nuclear Overhauser Effect Spectroscopy), have been particularly valuable in determining the spatial arrangement of the various functional groups within the Castalagin molecule. []

Mechanism of Action

Castalagin exhibits a multifaceted mechanism of action depending on the biological context. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting against oxidative stress. [, , , , ] The antimicrobial activity of Castalagin is thought to involve interactions with bacterial cell membranes and inhibition of bacterial enzymes, although the precise mechanisms are still under investigation. [, , ] In the context of antiviral activity, Castalagin has been shown to inhibit viral enzymes, such as the herpes simplex virus type 1 (HSV-1) protease, thereby interfering with viral replication. [, ] Castalagin's anticancer effects are thought to involve multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. [, ] Studies have also implicated Castalagin in the inhibition of protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR) in colon carcinoma cells, suggesting a potential role in cancer prevention or treatment. []

Physical and Chemical Properties Analysis

Castalagin is a complex polyphenol with distinct physical and chemical properties. Its molecular weight is 936.6 g/mol, and it typically appears as a light yellow to brownish powder. [, ] Castalagin is soluble in polar solvents like water, methanol, and ethanol, but its solubility can be influenced by factors like pH and temperature. [, , , , , , , ] Castalagin is known for its astringent taste, characterized by a puckering or drying sensation in the mouth. [, , , ] Its astringency is attributed to its ability to bind to salivary proteins, causing precipitation and reducing lubrication in the mouth. [, , , ] Studies have also explored the thermodegradability of Castalagin, demonstrating its susceptibility to thermal decomposition, particularly during oak wood toasting. [, ]

Food Science & Beverage Industry

  • Flavor Enhancement & Sensory Modification: Castalagin, extracted from oak wood, significantly contributes to the flavor profile and sensory qualities of oak-matured beverages, including wines and spirits. [, , , ] It imparts astringency, adding complexity and depth to the taste.
  • Natural Preservative: Castalagin exhibits antimicrobial activity against various foodborne pathogens, suggesting its potential application as a natural preservative in food products. [, ]

Biomedical Research & Pharmaceuticals

  • Anti-Herpes Virus Agent: Studies have demonstrated the potent anti-HSV activity of Castalagin, even against acyclovir-resistant strains, highlighting its potential in developing new antiviral drugs. [, ]
  • Anti-Cancer Agent: Castalagin's potent growth inhibitory effects against colon cancer cells, coupled with its ability to suppress EGFR phosphorylation, highlight its potential as a therapeutic agent or chemopreventive agent for colon cancer. [, ]
  • Anti-Inflammatory Agent: Research suggests Castalagin's potential in mitigating H. pylori-induced inflammation in gastric cells, pointing towards its possible application in treating gastritis. []
  • Anti-Osteoclastogenic Agent: Castalagin has been shown to inhibit osteoclast differentiation, suggesting its potential application in treating bone diseases associated with excessive bone resorption. []
  • Anti-Amyloidogenic Agent: Castalagin has demonstrated the ability to reduce the toxicity of amyloid-beta oligomers, implicated in Alzheimer's disease, suggesting a potential role in neurodegenerative disease research. []
  • Antioxidant & Free Radical Scavenger: Castalagin's potent antioxidant properties make it a potential candidate for developing dietary supplements or pharmaceuticals aimed at combating oxidative stress-related diseases. [, , , , ]

Vescalagin

    Compound Description: Vescalagin is a diastereoisomer of castalagin, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around one or more stereocenters. Like castalagin, it belongs to the class of ellagitannins and is commonly found in oak wood. [, , ] Vescalagin exhibits various biological activities, including antioxidant, antibacterial, and potential anti-amyloidogenic properties. [, , ] Notably, vescalagin shows greater influence on polarity, oxidizability in solution, and thermodegradability compared to castalagin. []

    Relevance: Vescalagin's close structural similarity to castalagin makes it highly relevant in comparative studies investigating their respective biological activities and chemical transformations. For instance, both compounds are thermally converted into different products, with vescalagin being more readily transformed into mouth-coating polymers during oak wood toasting. [] Furthermore, vescalagin exhibits higher anti-HSV activity than castalagin, with molecular modeling suggesting that the spatial arrangement of the hydroxyl group at the C1 position in vescalagin might be responsible for this difference. []

    Compound Description: Dehydrocastalagin is an oxidation product of castalagin. [, ] It is formed through the oxidation of the pyrogallol ring at the glucose C-1 position of castalagin to a cyclopentenone moiety. [] This compound is considered a transient intermediate in the thermal degradation pathway of castalagin. []

    Relevance: Dehydrocastalagin provides insights into the thermal degradation pathway of castalagin, which is a crucial process during oak wood toasting for barrel production. [, ] The formation of dehydrocastalagin highlights the impact of stereochemistry on the thermal transformation of ellagitannins. []

Deoxyvescalagin

    Compound Description: Deoxyvescalagin is formed through the reduction of vescalagin during thermal treatment. [] Like dehydrocastalagin, it is considered a transient intermediate in the thermal degradation pathway of vescalagin, ultimately leading to the formation of mouth-coating polymers. [, ]

    Relevance: The formation of deoxyvescalagin, as opposed to the dehydrogenated product from castalagin, underscores the influence of stereochemistry at the C1 carbon of the glucose core on the thermal reactivity of these ellagitannins. []

Roburin A

    Compound Description: Roburin A is a dimeric ellagitannin composed of two vescalagin units linked through a specific carbon-carbon bond. [, ] It is found in oak wood alongside other ellagitannins. []

    Relevance: Roburin A, possessing the same stereochemistry as vescalagin at the C1 position, undergoes a similar thermal transformation, yielding deoxyroburin A. [] This observation further strengthens the link between stereochemistry and reactivity in the thermal degradation of these ellagitannins.

Roburin D

  • Relevance: Roburin D, with the same C1 configuration as castalagin, undergoes oxidation to form dehydroroburin D upon thermal treatment, mirroring the transformation observed in castalagin. [] This reinforces the understanding of the structure-reactivity relationship in the thermal degradation of ellagitannins.

33-Carboxy-33-deoxyvescalagin

    Compound Description: 33-Carboxy-33-deoxyvescalagin is an ellagitannin found in oak wood. [] Upon thermal treatment, it undergoes decarboxylation as a key step in its degradation pathway. []

    Relevance: Thermal treatment of 33-carboxy-33-deoxyvescalagin leads to the formation of castalagin, vescalagin, dehydrocastalagin, and deoxyvescalagin. [] This suggests a potential common pathway in the thermal degradation of these ellagitannins.

    Compound Description: Grandinin is a monomeric C-glycosidic ellagitannin found in various plant sources, including oak wood. [, , , ] Similar to castalagin and vescalagin, grandinin also contributes to the sensory properties of oak-matured beverages, imparting astringency. [, ]

    Relevance: Grandinin, along with castalagin and vescalagin, is studied for its impact on the sensory properties of oak-matured beverages. [, ] Its presence alongside castalagin in oak wood highlights the diversity of ellagitannins contributing to the final sensory profile of these beverages.

Castalin

    Compound Description: Castalin is formed from the hydrolysis of castalagin, resulting in the loss of the ellagic acid unit. [] It is considered an intermediate in the formation of mouth-coating polymers during the thermal treatment of castalagin. []

Vescalin

    Compound Description: Vescalin, similar to castalin, is formed through the hydrolysis of vescalagin, leading to the loss of the ellagic acid unit. [] Like castalin, it acts as a potential intermediate in the formation of mouth-coating polymers during the thermal treatment of vescalagin. []

Ellagic Acid

    Compound Description: Ellagic acid is a phenolic dilactone formed through the hydrolysis of ellagitannins, including castalagin and vescalagin. [, , , ] It is found in oak wood and contributes to the color and potential health benefits of oak-matured beverages. [, ]

    Relevance: Ellagic acid, as a hydrolysis product of both castalagin and vescalagin, signifies the potential for further degradation of these ellagitannins during oak aging, impacting the final chemical composition and sensory profile of the beverage. [, ]

β-1-O-Ethylvescalagin

    Compound Description: β-1-O-Ethylvescalagin is a derivative of vescalagin formed through the reaction with ethanol. [, ] It is found in oak-matured beverages and contributes to their sensory profile. []

    Relevance: The identification of β-1-O-Ethylvescalagin in oak-matured beverages demonstrates the reactivity of ellagitannins like vescalagin during the aging process, leading to the formation of new taste-active compounds. [, ]

Acutissimin A/B

    Compound Description: Acutissimin A and B are flavano-C-ellagitannins formed through reactions involving ellagitannins. [] They are found in oak-matured wines and contribute to their sensory properties. []

Epiacutissimin A/B

    Compound Description: Similar to acutissimin A/B, epiacutissimin A and B are flavano-C-ellagitannins found in oak-matured wines and contribute to their sensory profile. []

    Relevance: The identification of epiacutissimin A/B, along with acutissimin A/B, further highlights the diverse range of flavano-C-ellagitannins formed during oak aging and their potential contribution to the final taste and mouthfeel of the wine. []

Salicarinins A-C

    Compound Description: Salicarinins A-C are dimeric C-glycosidic ellagitannins isolated from Lythri herba. [] Salicarinins A and B consist of vescalagin and stachyurin or casuarinin units, respectively, connected through a valoneoyl group. Salicarinin C consists of castalagin and casuarinin units connected through a valoneoyl group. []

1-O-Galloyl Castalagin

    Compound Description: 1-O-Galloyl Castalagin is an ellagitannin that is structurally related to castalagin, with an additional galloyl group attached to the glucose core. []

Properties

CAS Number

24312-00-3

Product Name

Castalagin

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N

SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

castalagin
vescalagin
vescalagin, (33beta)-isomer
vescalene
vescalin

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

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